Nisoxetine is a norepinephrine transporter (NET) inhibitor (Ki = 5.1 nM). It is selective for NET over the dopamine transporter (DAT) and the serotonin (5-HT) transporter (SERT; Kis = 477 and 383 nM, respectively). Nisoxetine inhibits norepinephrine uptake and inhibits amphetamine-induced increases in norepinephrine release in mouse brain (EC50s = 2.97 and 0.08 µM, respectively). It reduces increases in locomotor activity induced by d-N-ethylamphetamine, methylphenidate, and cocaine, but not morphine, in mice when administered at a dose of 32 mg/kg. Nisoxetine (0.5 mg/kg i.v.) also reduces cataplexy in narcoleptic dogs.
Nisoxetine Hydrochloride is a selective and potent inhibitor of norepinephrine transporter.
A potent and selective inhibitor of noradrenalin uptake with little or no affinity for a range of other neurotransmitter receptors.
Nisoxetine hydrochloride
CAS No.: 57754-86-6
Cat. No.: VC0004304
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57754-86-6 |
---|---|
Molecular Formula | C17H22ClNO2 |
Molecular Weight | 307.8 g/mol |
IUPAC Name | 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H |
Standard InChI Key | LCEURBZEQJZUPV-UHFFFAOYSA-N |
SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Chemical and Structural Characteristics
Nisoxetine hydrochloride (C₁₇H₂₂ClNO₂) is a secondary amine derivative with a molecular weight of 307.8 g/mol . Its structure comprises a 3-(2-methoxyphenoxy)-N-methyl-3-phenylpropylamine backbone, with a hydrochloride salt enhancing solubility . The compound’s aromatic ether and secondary amine groups facilitate its affinity for the norepinephrine transporter (NET) .
Physicochemical Properties
Key properties include:
The compound’s lack of flammability and explosion risk makes it suitable for laboratory use, though decomposition temperatures remain undetermined .
Pharmacological Profile
Mechanism of Action
Nisoxetine hydrochloride selectively inhibits NET with 1,000-fold greater affinity for norepinephrine over serotonin and 300-fold over dopamine . This specificity distinguishes it from tricyclic antidepressants, which often exhibit anticholinergic or cardiotoxic effects . By blocking norepinephrine reuptake, it increases synaptic noradrenaline levels, modulating feeding behavior, energy balance, and analgesia .
Dose-Dependent Effects
In rodent studies, intraperitoneal administration suppressed 24-hour food intake dose-dependently, with thresholds at 3 mg/kg (subeffective) and significant suppression at 10–30 mg/kg . Notably, 3 mg/kg increased c-Fos immunoreactivity in the arcuate nucleus (hypothalamus) and orbitofrontal cortex, regions linked to satiety and decision-making . High-fat diet-exposed animals exhibited amplified c-Fos responses (P < 0.05), suggesting dietary modulation of noradrenergic sensitivity .
Research Applications
Neuroimaging and Receptor Mapping
Radiolabeled [³H]nisoxetine enables autoradiographic visualization of NET density in human brain regions. In postmortem studies, binding densities correlated with neuromelanin-containing cells in the locus coeruleus (r² = 0.61), confirming its role in noradrenergic pathway analysis . The dorsal raphe nuclei also showed moderate binding, hinting at cross-talk between serotonergic and noradrenergic systems .
Obesity and Metabolic Studies
Nisoxetine’s suppression of refeeding in food-deprived mice highlights its potential in obesity research . Comparative studies with dopamine reuptake inhibitors (e.g., GBR12783) revealed distinct mechanisms: nisoxetine reduces feeding without altering locomotion, implicating NET-specific pathways in appetite regulation .
Parameter | Specification | Source |
---|---|---|
Flammability | Non-flammable | |
Explosion Risk | None | |
Vapor Pressure | Not applicable | |
Decomposition Products | Undetermined |
Adverse Effects
Human trials reported minimal side effects at 10–20 mg doses, with no significant cardiovascular changes . Unlike tricyclics, nisoxetine lacks anticholinergic effects, reducing risks like dry mouth or cardiac conduction delays .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume